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molecular formula C12H13BrO2 B8755280 2-(3-(4-Bromophenyl)cyclobutyl)acetic acid

2-(3-(4-Bromophenyl)cyclobutyl)acetic acid

Cat. No. B8755280
M. Wt: 269.13 g/mol
InChI Key: VXZMWHLNVILOHE-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Oxalyl chloride (20.7 g, 164.29 mmol, 1.20 equiv) and two drops of DMF were added into a solution of 3-(4-bromophenyl)cyclobutane-1-carboxylic acid (38 g, 148.96 mmol, 1.00 equiv) (U.S. Pat. No. 5,541,343 A1) in dichloromethane (200 mL) at 0° C. After being stirred for 1 h at 25° C. the solvent was removed and the residue was dissolved in tetrahydrofuran (300 mL). To this was added triethylamine (16 g, 158.12 mmol, 1.07 equiv) dropwise with stirring at 0° C. The solution was stirred for 10 min at 0° C. and a solution of TMSCHN2 (2.0 M in hexane, 145 mL, 1.95 equiv) was added dropwise at 0° C. The resulting solution was stirred for 3 h at room temperature, quenched with sodium bicarbonate, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:3). This resulted in 28.0 g (67%) of 2-[3-(4-bromophenyl)cyclobutyl]-2-oxoethane-1-diazonium as a yellow solid. LC-MS 279, 281 [M+H]+; A solution of silver trifluoroacetate (2.7 g, 12.27 mmol, 0.10 equiv) in triethylamine (48 mL) was added into a solution of the above diazonium (35 g, 125.39 mmol, 1.00 equiv) in tetrahydrofuran (350 mL)/water (35 mL) at −30° C. under a nitrogen atmosphere (1 atm) in darkness. The reaction solution was stirred for 4 h at room temperature and the pH value of the solution was adjusted to 2 with 2N hydrogen chloride. The resulting solution was extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:3) to give 22 g (65%) of 2-[3-(4-bromophenyl)cyclobutyl]acetic acid as a yellow solid. LC-MS 267, 269 [M−H]+. A suspension of 2-[3-(4-bromophenyl)cyclobutyl]acetic acid (6 g, 22.29 mmol, 1.00 equiv) in polyphosphoric acid (100 mL) was stirred for 12 h at 100° C. The resulting solution was diluted with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 1.0 g (18%) 2-bromo-7,8-dihydro-5H-5,7-methanobenzo[7]annulen-9(6H)-one as yellow oil. Bromine (100 uL, 1.00 equiv) was added into a solution of this intermediate (500 mg, 1.99 mmol, 1.00 equiv) in dichloromethane (3 mL) with stirring at −10° C. After being stirred for 2 h at −10° C. the reaction was quenched by sodium bicarbonate, diluted with 50 mL of DCM, washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum. This resulted in 600 mg (91%) of 2,8-dibromo-7,8-dihydro-5H-5,7-methanobenzo[7]annulen-9(6H)-one as yellow oil; LC-MS 329, 331 [M+H]+. A solution of this intermediate (650 mg, 1.97 mmol, 1.00 equiv) and thiourea (0.6 mg, 0.01 mmol, 4.00 equiv) in 1,4-dioxane (10 mL) was stirred for 12 h at 90° C. The resulting solution was diluted with 100 mL of DCM, washed with 50 mL of saturated sodium bicarbonate and 50 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:5). This resulted in 350 mg (58%) of 9-bromo-5,6-dihydro-4H-4,6-methanobenzo[6,7]cyclohepta[1,2-d]thiazol-2-amine as light brown oil. LC-MS 307, 309 [M+H]+. A solution of this intermediate (350 g, 1.14 mol, 1.00 equiv), n-BuONO (0.65 g, 5.50 equiv), CH2I2 (0.5 mL) in dichloromethane (5 mL) was stirred for 6 h at room temperature. The resulting mixture was concentrated under vacuum and the residue was purified on a silica gel column with petroleum ether. This resulted in 200 mg (42%) of 9-bromo-2-iodo-5,6-dihydro-4H-4,6-methanobenzo[6,7]cyclohepta[1,2-d]thiazole LC-MS 418, 420 [M+H]+. A suspension of this intermediate (200 mg, 0.48 mmol, 1.00 equiv) and cuprous cyanide (169 mg, 1.90 mmol, 4.00 equiv) in DMSO (2 mL) and water (0.2 mL) was stirred for 12 h at 90° C. The resulting solution was diluted with 100 mL of DCM and washed with water. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:4) to give 30 mg (19%) of the titled compound.
[Compound]
Name
diazonium
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
silver trifluoroacetate
Quantity
2.7 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
solvent
Reaction Step Two
Quantity
20.7 g
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
5,541,343 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
145 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=O.[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]2[CH2:17][CH:16](C(O)=O)[CH2:15]2)=[CH:10][CH:9]=1.[Si](C=[N+]=[N-])(C)(C)C.Cl.[O:29]1CCCC1>CN(C=O)C.ClCCl.C(N(CC)CC)C.FC(F)(F)C([O-])=O.[Ag+].O>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]2[CH2:17][CH:16]([CH2:2][C:1]([OH:5])=[O:29])[CH2:15]2)=[CH:12][CH:13]=1 |f:8.9|

Inputs

Step One
Name
diazonium
Quantity
35 g
Type
reactant
Smiles
Name
Quantity
350 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
48 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
silver trifluoroacetate
Quantity
2.7 g
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ag+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20.7 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
38 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1CC(C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Four
Name
5,541,343 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
145 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After being stirred for 1 h at 25° C. the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in tetrahydrofuran (300 mL)
STIRRING
Type
STIRRING
Details
with stirring at 0° C
STIRRING
Type
STIRRING
Details
The solution was stirred for 10 min at 0° C.
Duration
10 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 3 h at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:3)
CUSTOM
Type
CUSTOM
Details
This resulted in 28.0 g (67%) of 2-[3-(4-bromophenyl)cyclobutyl]-2-oxoethane-1-diazonium as a yellow solid
STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 4 h at room temperature
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1CC(C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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